5'-S-(2-Ethylphenyl)-5'-thio-adenosine
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Overview
Description
5’-S-(2-Ethylphenyl)-5’-thio-adenosine is a synthetic compound that belongs to the class of thioadenosine derivatives. These compounds are characterized by the substitution of the sulfur atom at the 5’ position of the adenosine molecule with an aromatic group, in this case, a 2-ethylphenyl group. This modification imparts unique chemical and biological properties to the molecule, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-S-(2-Ethylphenyl)-5’-thio-adenosine typically involves the following steps:
Starting Material: Adenosine is used as the starting material.
Thioether Formation: The 5’ hydroxyl group of adenosine is converted to a thioether by reacting with a suitable thiol reagent, such as 2-ethylphenylthiol, under basic conditions.
Purification: The crude product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 5’-S-(2-Ethylphenyl)-5’-thio-adenosine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
5’-S-(2-Ethylphenyl)-5’-thio-adenosine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic ring can undergo reduction reactions under suitable conditions.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced aromatic derivatives.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
5’-S-(2-Ethylphenyl)-5’-thio-adenosine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5’-S-(2-Ethylphenyl)-5’-thio-adenosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in nucleotide metabolism or signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
5’-S-(2-Phenyl)-5’-thio-adenosine: Similar structure but with a phenyl group instead of a 2-ethylphenyl group.
5’-S-(2-Methylphenyl)-5’-thio-adenosine: Similar structure but with a 2-methylphenyl group.
Uniqueness
5’-S-(2-Ethylphenyl)-5’-thio-adenosine is unique due to the presence of the 2-ethylphenyl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C18H21N5O3S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[(2-ethylphenyl)sulfanylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O3S/c1-2-10-5-3-4-6-12(10)27-7-11-14(24)15(25)18(26-11)23-9-22-13-16(19)20-8-21-17(13)23/h3-6,8-9,11,14-15,18,24-25H,2,7H2,1H3,(H2,19,20,21)/t11-,14-,15-,18-/m1/s1 |
InChI Key |
ZHQFIWINGVFOPY-XKLVTHTNSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
CCC1=CC=CC=C1SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
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